Glyceryl 1-butyrate distearate

Übersicht

Beschreibung

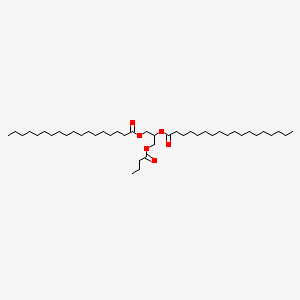

1,2-Distearoyl-3-Butyryl-rac-glycerol ist ein Triacylglycerol, das durch das Vorhandensein von Stearinsäure an den Positionen sn-1 und sn-2 sowie Buttersäure an der Position sn-3 gekennzeichnet ist. Diese Verbindung wird insbesondere in Butterfett gefunden . Es hat die Summenformel C43H82O6 und ein Molekulargewicht von 695,11 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,2-Distearoyl-3-Butyryl-rac-glycerol kann durch Veresterungsreaktionen von Stearinsäure und Buttersäure mit Glycerin synthetisiert werden. Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. Schwefelsäure oder p-Toluolsulfonsäure, und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von 1,2-Distearoyl-3-Butyryl-rac-glycerol die Verwendung von hochreiner Stearinsäure und Buttersäure. Der Prozess umfasst die Veresterung von Glycerin mit diesen Fettsäuren in Gegenwart eines Katalysators, gefolgt von Reinigungsschritten wie Destillation und Kristallisation, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

1,2-Distearoyl-3-Butyryl-rac-glycerol unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen mit Wasser.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Hauptprodukte, die gebildet werden

Hydrolyse: Glycerin, Stearinsäure und Buttersäure.

Oxidation: Carbonsäuren und andere Oxidationsprodukte.

Wissenschaftliche Forschungsanwendungen

1,2-Distearoyl-3-Butyryl-rac-glycerol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Lipidbiochemie: Wird als Modellverbindung verwendet, um die Eigenschaften und das Verhalten von Triacylglycerolen in biologischen Systemen zu untersuchen.

Ernährungswissenschaftliche Studien: Untersucht auf seine Rolle in Nahrungsfetten und seine Auswirkungen auf die Gesundheit.

Pharmazeutische Entwicklung: Wird auf seine potenzielle Verwendung in Arzneimittelträgersystemen untersucht, da es biokompatibel ist und stabile Emulsionen bilden kann.

Wirkmechanismus

Der Wirkmechanismus von 1,2-Distearoyl-3-Butyryl-rac-glycerol beinhaltet seine Wechselwirkung mit Lipidmembranen und Enzymen, die am Fettstoffwechsel beteiligt sind. Die Verbindung kann von Lipasen hydrolysiert werden, um Stearinsäure und Buttersäure freizusetzen, die dann an verschiedenen Stoffwechselwegen teilnehmen können .

Wirkmechanismus

The mechanism of action of 1,2-Distearoyl-3-Butyryl-rac-glycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be hydrolyzed by lipases to release stearic acid and butyric acid, which can then participate in various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2-Distearoyl-3-Palmitoyl-rac-glycerol: Enthält Stearinsäure an den Positionen sn-1 und sn-2 und Palmitinsäure an der Position sn-3.

1,2-Dioleoyl-3-Stearoyl-rac-glycerol: Enthält Ölsäure an den Positionen sn-1 und sn-2 und Stearinsäure an der Position sn-3.

Einzigartigkeit

1,2-Distearoyl-3-Butyryl-rac-glycerol ist aufgrund des Vorhandenseins von Buttersäure an der Position sn-3 einzigartig, was im Vergleich zu anderen Triacylglycerolen unterschiedliche physikalische und chemische Eigenschaften verleiht. Diese Einzigartigkeit macht es für bestimmte Forschungsanwendungen und industrielle Anwendungen wertvoll .

Biologische Aktivität

Glyceryl 1-butyrate distearate is a triacylglycerol compound with a unique structure that includes two stearic acid moieties and one butyric acid moiety attached to a glycerol backbone. This configuration contributes to its diverse biological activities, particularly in the context of gut health and metabolic processes.

Chemical Structure and Properties

- Molecular Formula : C₄₃H₈₄O₆

- Molecular Weight : Approximately 695.11 g/mol

- Structure : The compound features:

- Two long-chain saturated fatty acids (stearic acid)

- One short-chain fatty acid (butyric acid)

1. Gut Health

Butyric acid, a significant component of this compound, is recognized for its role in promoting gut health. It serves as an energy source for colonocytes and exhibits anti-inflammatory properties. Research indicates that butyric acid can modulate the composition of gut microbiota, potentially leading to improved health outcomes.

- Case Study : A study on piglets demonstrated that glyceryl butyrate supplementation improved intestinal health by modulating gut microbiota and reducing inflammation through inhibition of the NF-κB/MAPK pathways .

2. Metabolic Effects

The presence of butyric acid in this compound suggests potential benefits for metabolic health, including effects on glucose metabolism and lipid profiles. Butyric acid has been linked to improved insulin sensitivity and regulation of fat storage.

3. Anti-inflammatory Properties

Research highlights the anti-inflammatory effects of butyric acid, which can inhibit pro-inflammatory cytokines and promote the expression of tight junction proteins in the intestinal epithelium. This property is crucial for maintaining gut barrier function.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Glyceryl tristearate | Three stearic acid chains | Commonly used as a thickening agent in cosmetics |

| Glyceryl monobutyrate | One butyric acid chain | Simpler structure; often used in food applications |

| Glyceryl 2-butyrate distearate | Two stearic acids and one butyric acid | Different positional arrangement affects properties |

| Glyceryl 1-palmitate distearate | Two stearic acids and one palmitic acid | Palmitic acid has different metabolic effects |

The biological activity of this compound can be attributed to several mechanisms:

- Energy Source for Colonocytes : Butyric acid is utilized by colon cells for energy, promoting cell proliferation and differentiation.

- Modulation of Gut Microbiota : It influences the composition and activity of gut bacteria, enhancing the production of beneficial short-chain fatty acids.

- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit inflammatory pathways, thereby reducing gastrointestinal inflammation.

Research Findings

Recent studies have provided insights into the specific biological activities associated with this compound:

- A study indicated that it could attenuate immune-inflammatory responses in animal models challenged with enterotoxigenic E. coli by modulating gut microbiota composition and enhancing tight junction integrity .

- Another investigation showed its potential role in improving markers of colonic health through dietary interventions involving resistant starch, which may synergize with butyric acid's effects .

Eigenschaften

IUPAC Name |

(3-butanoyloxy-2-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H82O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-42(45)48-39-40(38-47-41(44)35-6-3)49-43(46)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h40H,4-39H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFRLQGZYVVLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H82O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139665-43-3 | |

| Record name | Glyceryl 1-butyrate distearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139665433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCERYL 1-BUTYRATE DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9KI377R5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.